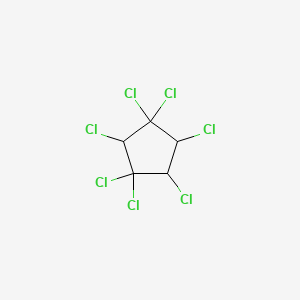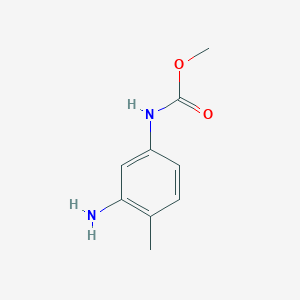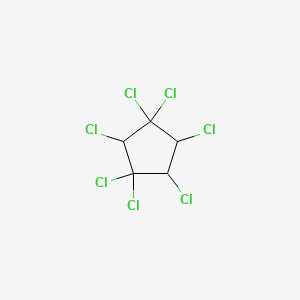
N-Methyl-N-(2,2,2-trinitroethyl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2,2,2-trinitroethyl)nitramide is a compound of significant interest in the field of energetic materials
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2,2,2-trinitroethyl)nitramide typically involves the nitration of precursor compounds. One common method starts with the nitration of diethyl oxalate, glycine, and β-alanine to form N-nitrated oxamides. These oxamides are then converted to the corresponding acid chlorides using thionyl chloride. The final step involves the reaction of the acid chloride with trinitroethanol to produce the target compound in moderate yield and high purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-(2,2,2-trinitroethyl)nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitramide and trinitroethyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents such as sulfuric acid and oleum for nitration reactions. Reduction reactions may involve the use of reducing agents like hydrogen gas or metal hydrides. Substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nitration reactions typically yield highly nitrated products, while reduction reactions can produce partially or fully reduced derivatives.
Scientific Research Applications
N-Methyl-N-(2,2,2-trinitroethyl)nitramide has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of other energetic materials and as a reagent in various chemical reactionsIn industry, it is used in the formulation of propellants, explosives, and pyrotechnics due to its high energy density and stability .
Mechanism of Action
The mechanism of action of N-Methyl-N-(2,2,2-trinitroethyl)nitramide involves the release of energy through the decomposition of the nitramide and trinitroethyl groups. This decomposition process generates a large amount of heat and gas, which can be harnessed for various applications. The molecular targets and pathways involved in this process are primarily related to the breaking of chemical bonds and the formation of new products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Methyl-N-(2,2,2-trinitroethyl)nitramide include other nitramides and trinitroethyl derivatives, such as bis(trinitroethyl) oxalate, trinitroethyl nitrocarbamate, and 2,2,2-trinitroethyl formate .
Uniqueness: this compound is unique due to its specific combination of the nitramide and trinitroethyl groups, which confer high energy density and stability. This makes it particularly suitable for applications in energetic materials where both high performance and safety are critical.
Properties
CAS No. |
71081-38-4 |
|---|---|
Molecular Formula |
C3H5N5O8 |
Molecular Weight |
239.10 g/mol |
IUPAC Name |
N-methyl-N-(2,2,2-trinitroethyl)nitramide |
InChI |
InChI=1S/C3H5N5O8/c1-4(8(15)16)2-3(5(9)10,6(11)12)7(13)14/h2H2,1H3 |
InChI Key |
ZHLSIEQGPHOQCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)
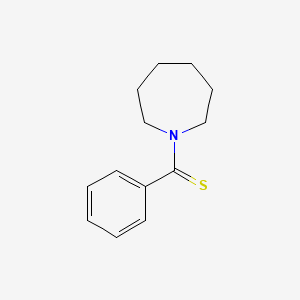


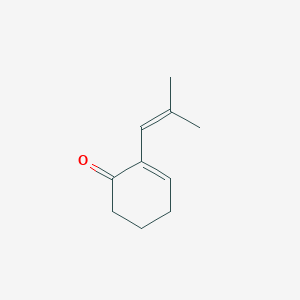
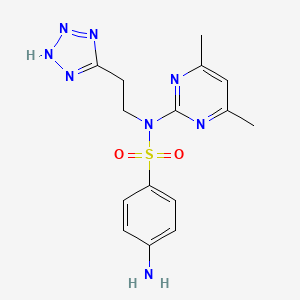
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)



